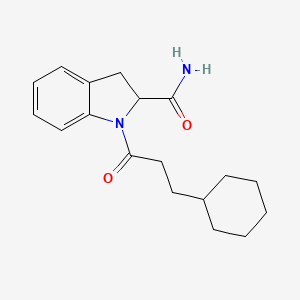![molecular formula C18H16N2O4 B2811200 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole CAS No. 305372-79-6](/img/structure/B2811200.png)
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzodioxole moiety, which is a common structural motif in many bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Indole Formation: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the indole ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodioxole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzodioxole and indole derivatives.
科学研究应用
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting cancer and other diseases.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with various molecular targets and pathways:
Microtubule Assembly: The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.
Cell Cycle Arrest: It can cause cell cycle arrest at specific phases, such as the S phase, and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different biological activities.
1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one: Another structurally related compound used in different chemical applications.
Uniqueness
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole is unique due to its specific combination of a benzodioxole moiety with a nitroethyl group and an indole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-18(13-4-2-3-5-15(13)19-11)14(9-20(21)22)12-6-7-16-17(8-12)24-10-23-16/h2-8,14,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABZXUJICDUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
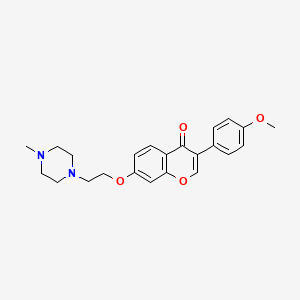
![2-[3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetonitrile](/img/structure/B2811121.png)

![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)
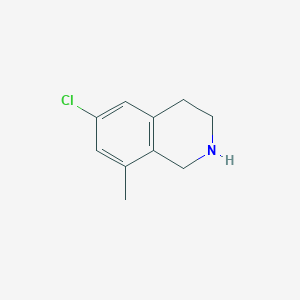
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)
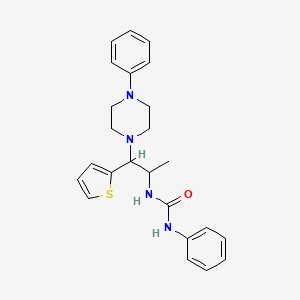
![(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2811129.png)
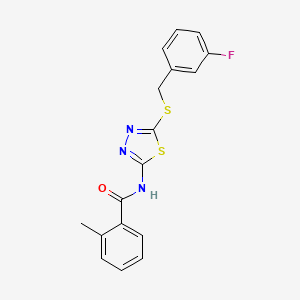
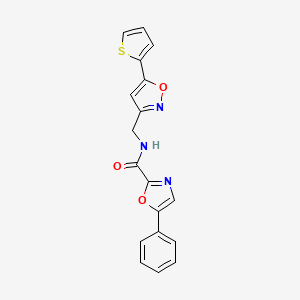
![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)

